4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound that features both an amino group and a trifluoromethyl group attached to a phenoxy ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: of a precursor phenoxy compound to introduce a nitro group.
Reduction: of the nitro group to form the amino group.
Substitution: reactions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological assays: Used in studies to understand its interaction with biological molecules.
Medicine
Drug development: Potential use as a lead compound in the development of pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)aniline would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)benzene
- 4-(4-Amino-2-methylphenoxy)-3-(trifluoromethyl)phenol
Properties
CAS No. |
919473-51-1 |
---|---|
Molecular Formula |
C14H13F3N2O |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]-3-methylaniline |
InChI |
InChI=1S/C14H13F3N2O/c1-8-6-9(18)2-4-12(8)20-13-5-3-10(19)7-11(13)14(15,16)17/h2-7H,18-19H2,1H3 |
InChI Key |
CGEVCHNOJKXMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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